

Rediocide C: A Technical Guide to its Physicochemical Properties and Biological Activities

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Compound of Interest

Compound Name: *Rediocide C*

Cat. No.: *B13386213*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rediocide C is a naturally occurring daphnane-type diterpenoid isolated from the plant *Trigonostemon reidioides*. As a member of this class of compounds, **Rediocide C** possesses a complex molecular architecture characterized by a distinctive orthoester functionality. This technical guide provides an in-depth overview of the physical and chemical properties of **Rediocide C**, alongside a detailed exploration of its notable biological activities, including its insecticidal, anti-mycobacterial, and potential anti-cancer properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Physicochemical Properties

The fundamental physical and chemical characteristics of **Rediocide C** are summarized in the table below. These properties are crucial for its handling, formulation, and analysis.

Property	Value	Reference
Molecular Formula	C46H54O13	[1][2]
Molecular Weight	814.9 g/mol	[1][2]
Purity	>98%	[1]
Density	1.45 ± 0.1 g/cm ³	
Appearance	Not explicitly stated, but isolated as a solid.	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	
Melting Point	Data not available.	
Boiling Point	Data not available.	
Flash Point	Data not available.	

Experimental Protocols

Isolation and Purification of Rediocide C from Trigonostemon reidioides

The isolation of **Rediocide C** and its analogs is typically achieved through a multi-step process involving extraction and chromatographic separation. While a precise, unified protocol for **Rediocide C** is not singular in the literature, a generalizable methodology can be outlined based on the isolation of daphnane diterpenoids from Trigonostemon reidioides.

1. Plant Material Collection and Preparation:

- The roots of Trigonostemon reidioides are collected, washed, dried, and ground into a fine powder.

2. Extraction:

- The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 24-48 hours). The process is often repeated multiple times to ensure complete extraction of the secondary metabolites.

3. Solvent Partitioning:

- The resulting crude extract is concentrated under reduced pressure to yield a residue. This residue is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. This step fractionates the extract based on the polarity of its constituents. Redioides are typically found in the less polar fractions.

4. Chromatographic Purification:

- Column Chromatography: The organic solvent fractions are subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or acetone. Fractions are collected and monitored by thin-layer chromatography (TLC).
- High-Performance Liquid Chromatography (HPLC): Fractions enriched with **Rediocide C** are further purified using preparative or semi-preparative HPLC, often on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. This allows for the isolation of pure **Rediocide C**.

5. Structure Elucidation:

- The definitive structure of **Rediocide C** is determined using a combination of spectroscopic techniques, including:
 - Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complex stereochemistry and connectivity of the molecule.

Biological Activity Assays

1. Insecticidal Activity Assay (Artificial Membrane Feeding System):

- Target Organism: Fleas (*Ctenocephalides felis*).
- Methodology: An artificial membrane feeding system is utilized to deliver the test compound to the fleas.
 - **Rediocide C** is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in blood (e.g., bovine blood).
 - The treated blood is placed in a feeder covered with a membrane that mimics animal skin.
 - Fleas are allowed to feed on the treated blood for a defined period.
 - Mortality is assessed at specific time points (e.g., 24 or 48 hours).
 - The lethal concentration (e.g., LC90, the concentration required to kill 90% of the fleas) is determined from the dose-response data.

2. Anti-mycobacterial Activity Assay (Microplate Alamar Blue Assay):

- Target Organism: *Mycobacterium tuberculosis*.
- Methodology:
 - The assay is performed in 96-well microplates.
 - A serial dilution of **Rediocide C** is prepared in a suitable broth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
 - A standardized inoculum of *M. tuberculosis* is added to each well.
 - The plates are incubated at 37°C for a specified period (typically 5-7 days).
 - The viability of the bacteria is assessed by adding a redox indicator, such as Alamar Blue. A color change from blue to pink indicates bacterial growth.

- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.

Biological Activities and Mechanism of Action

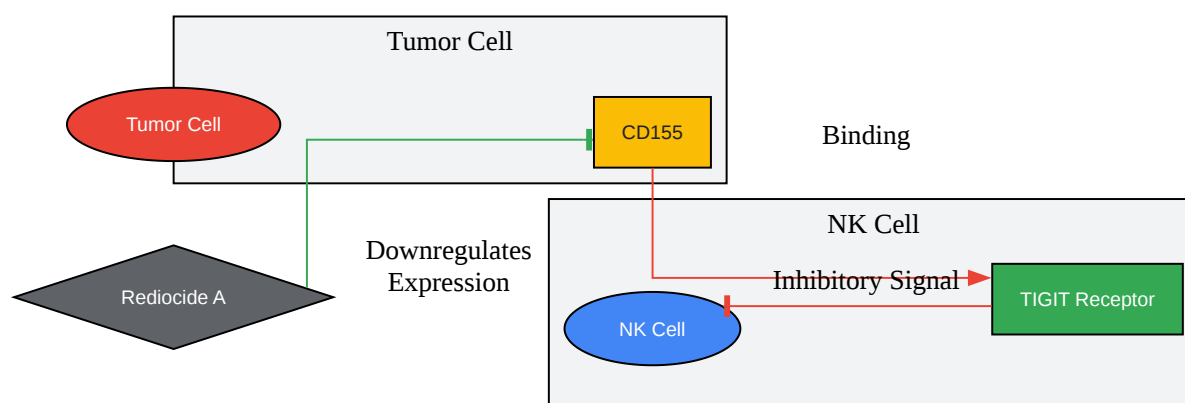
Rediocide C and its analogs have demonstrated a range of potent biological activities.

Biological Activity	Quantitative Data	Cell Line / Organism	Reference
Insecticidal	LD90: 0.25 - 0.5 ppm	Ctenocephalides felis (flea)	
Acaricidal	LC50: 5.59 µg/cm ²	Dermatophagoides pteronyssinus (house dust mite)	
Anti-mycobacterial	MIC: 3.84 µM	Mycobacterium tuberculosis	
Anti-HIV	Potent activity reported for daphnane-type diterpenoids.	HIV-1	
Anti-cancer	Potent activity reported for daphnane-type diterpenoids.	Various cancer cell lines	

A significant finding in the study of a closely related analog, Rediocide A, sheds light on a potential mechanism of action in the context of cancer immunotherapy. This study revealed that Rediocide A can enhance the tumor-killing activity of Natural Killer (NK) cells by downregulating the expression of CD155 on cancer cells. CD155 is a ligand for the inhibitory receptor TIGIT, which is expressed on NK cells and T cells. By reducing CD155 levels, Rediocide A disrupts this inhibitory signaling pathway, thereby "releasing the brakes" on the NK cell-mediated anti-tumor response.

TIGIT/CD155 Signaling Pathway and the Role of Rediocide A

The interaction between the TIGIT receptor on NK cells and its ligand CD155 on tumor cells is a critical immune checkpoint that suppresses the anti-tumor immune response. Rediocide A has been shown to intervene in this pathway.



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Caption: Rediocide A downregulates CD155 on tumor cells, inhibiting the TIGIT-mediated inhibitory signal to NK cells.

Conclusion

Rediocide C is a promising natural product with a diverse range of biological activities. Its potent insecticidal and anti-mycobacterial properties warrant further investigation for potential applications in agriculture and medicine. Furthermore, the emerging evidence of the immunomodulatory effects of related compounds, such as Rediocide A, suggests a potential role for this class of diterpenoids in cancer immunotherapy. The detailed physicochemical data and experimental frameworks provided in this guide aim to facilitate ongoing and future research into the therapeutic potential of **Rediocide C** and its analogs. Further studies are necessary to fully elucidate its mechanisms of action, establish comprehensive safety profiles, and explore its potential for clinical development.

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